molecular formula C21H21NO2 B15299645 (9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate

(9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate

Cat. No.: B15299645
M. Wt: 319.4 g/mol
InChI Key: WIQFXFCHFIAYEV-UHFFFAOYSA-N
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Description

(9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate is a complex organic compound that features a fluorenyl group attached to a pyrrolidine ring via a carboxylate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the fluorenylmethyl group and the pyrrolidine ring. One common method involves the reaction of 9H-fluorene with a suitable alkylating agent to introduce the fluorenylmethyl group. This intermediate is then reacted with 3-ethenylpyrrolidine under appropriate conditions to form the desired carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydroboration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents (N-bromosuccinimide, N-chlorosuccinimide).

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorenylmethyl alcohol.

    Substitution: Halogenated or hydroborated derivatives of the ethenyl group.

Scientific Research Applications

(9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.

Mechanism of Action

The mechanism by which (9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The fluorenyl group can enhance the compound’s binding affinity and specificity, while the pyrrolidine ring may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Fluorenylmethyl derivatives: Compounds like fluorenylmethyl chloroformate and fluorenylmethyl carbamate share structural similarities.

    Pyrrolidine carboxylates: Compounds such as pyrrolidine-1-carboxylate and its derivatives.

Uniqueness

(9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate stands out due to the combination of the fluorenyl and pyrrolidine moieties, which confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 3-ethenylpyrrolidine-1-carboxylate

InChI

InChI=1S/C21H21NO2/c1-2-15-11-12-22(13-15)21(23)24-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20H,1,11-14H2

InChI Key

WIQFXFCHFIAYEV-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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